molecular formula C16H17BrN2O3S B2980743 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide CAS No. 1448125-38-9

4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2980743
CAS No.: 1448125-38-9
M. Wt: 397.29
InChI Key: HFHJVXOWIXGUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an amide group (-CONH2), and a bromine atom attached to the thiophene ring. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The thiophene ring and the amide group are likely to contribute to its stability and reactivity. The bromine atom is a heavy halogen that might influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The bromine atom might be replaced in a substitution reaction, and the amide group could participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of the bromine atom, and the specific arrangement of its atoms .

Scientific Research Applications

In Vivo Metabolism and Synthetic Approaches

A study investigated the in vivo metabolism of a related brominated compound, revealing multiple metabolic pathways and potential for understanding the metabolic fate of similar compounds in biological systems (Kanamori et al., 2002). Another research developed a practical synthesis method for a CCR5 antagonist, highlighting synthetic strategies that could be applicable to the synthesis of complex brominated and thiophene-containing molecules (Ikemoto et al., 2005).

Photophysical Properties and Biological Activities

Research on zinc phthalocyanine derivatives substituted with brominated compounds demonstrated their high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020). Additionally, thiophene-3-carboxamide derivatives were studied for their antibacterial and antifungal activities , suggesting the potential of thiophene derivatives in developing new antimicrobial agents (Vasu et al., 2005).

Antioxidant Activity and Molecular Electronics

A study on benzo[b]thiophenes evaluated their antioxidant properties, providing insights into structure-activity relationships that could inform the design of antioxidant agents (Queiroz et al., 2007). Another research focused on aryl bromides as building blocks for molecular wires, underscoring the utility of brominated compounds in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Future Directions

The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, properties, and potential applications in more detail .

Properties

IUPAC Name

4-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-22-7-6-18-15(20)8-11-2-4-13(5-3-11)19-16(21)14-9-12(17)10-23-14/h2-5,9-10H,6-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHJVXOWIXGUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.